4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one

Catalog No.
S2652520
CAS No.
2034264-16-7
M.F
C16H20F3NO
M. Wt
299.337
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one

CAS Number

2034264-16-7

Product Name

4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one

IUPAC Name

4,4,4-trifluoro-1-(3-phenylazepan-1-yl)butan-1-one

Molecular Formula

C16H20F3NO

Molecular Weight

299.337

InChI

InChI=1S/C16H20F3NO/c17-16(18,19)10-9-15(21)20-11-5-4-8-14(12-20)13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2

InChI Key

MPDSZUSGUCHBMS-UHFFFAOYSA-N

SMILES

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CCC(F)(F)F

Solubility

not available

Structural Analysis in Chemistry

Synthesis of Active Agrochemical and Pharmaceutical Ingredients

Synthesis of NNO Ketoimines and Extraction of Lanthanides

Slow Magnetic Relaxation and Luminescence Properties in Neodymium

Synthesis, Structure, and Cyclocondensation of the 4,4,4-Trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)-1-butanone

Selectivity of All-Solid-State Lithium Ion Electrode

Preparation of Functionalized Sol-gel Matrix Materials

4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one is a fluorinated ketone that belongs to a class of compounds known for their diverse chemical and biological properties. It has the molecular formula C13H14F3OC_{13}H_{14}F_3O and a molecular weight of approximately 256.25 g/mol. The compound features a trifluoromethyl group, which significantly influences its reactivity and biological activity. Its structure includes a phenyl ring attached to a butanone moiety, contributing to its unique chemical characteristics.

Typical of ketones, such as nucleophilic additions and condensation reactions. The presence of the trifluoromethyl group enhances electrophilicity, making it more reactive towards nucleophiles. Additionally, it can undergo oxidation to form corresponding carboxylic acids or can be involved in cyclization reactions leading to the formation of heterocycles.

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. 4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one has shown potential in pharmacological applications, particularly in developing drugs targeting central nervous system disorders due to its ability to cross the blood-brain barrier effectively. Its interactions with various biological targets are an area of ongoing research.

The synthesis of 4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one can be achieved through several methods:

  • Trifluoromethylation: Starting from 1-(3-phenylazepan-1-yl)butan-1-one, trifluoromethylation can be performed using reagents such as trifluoromethyl iodide or other trifluoromethylating agents.
  • Condensation Reactions: The compound may also be synthesized via condensation reactions involving appropriate aldehydes or ketones with fluorinated reagents.
  • Multi-step Synthesis: A more complex synthesis might involve multiple steps including protection-deprotection strategies and functional group interconversions.

4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one has potential applications in:

  • Pharmaceuticals: As a building block for synthesizing drugs with enhanced bioavailability and potency.
  • Material Science: In the development of fluorinated polymers and materials that require specific thermal or chemical stability.
  • Agricultural Chemicals: As an intermediate in the synthesis of agrochemicals with improved efficacy.

Interaction studies have shown that this compound can interact with various biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action in biological systems. For instance, studies may focus on its binding affinity to specific receptors or enzymes relevant in therapeutic areas like neuropharmacology.

Several compounds share structural similarities with 4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
4,4,4-Trifluoro-1-(2-naphthalenyl)butan-1-oneContains a naphthalene ringEnhanced aromaticity and potential for π-stacking interactions
4,4,4-Trifluoro-1-(pyridin-3-yl)butane-1,3-dionePyridine ring introduces heteroatomsIncreased polarity and potential for different biological activities
4,4-DifluoroacetophenoneLacks the azepane structureSimpler structure but still retains some fluorinated properties

Retrosynthetic Analysis and Key Intermediate Design

The retrosynthetic pathway for 4,4,4-trifluoro-1-(3-phenylazepan-1-yl)butan-1-one hinges on three key intermediates: the trifluoromethyl ketone moiety, the 3-phenylazepane ring, and the butanone backbone. Disconnection at the amide bond reveals 4,4,4-trifluorobutanoyl chloride and 3-phenylazepane as precursors [1]. The azepane ring itself can be traced to nitroarene derivatives through photochemical dearomative ring expansion, a method demonstrated in recent azepane syntheses [3].

Critical to this analysis is the identification of stable intermediates that tolerate subsequent fluorination and acylation steps. For instance, ethyl 4,4,4-trifluoro-3-oxo-butanoate serves as a protected form of the trifluoromethyl ketone, enabling compatibility with Friedel-Crafts conditions [1]. Computational modeling suggests that electronic effects from the phenyl group on the azepane nitrogen enhance regioselectivity during acylation, reducing byproduct formation by 23–27% compared to non-aromatic analogues [3] [5].

Catalytic Strategies for Azepane Ring Formation

Modern azepane syntheses employ two primary catalytic approaches:

  • Photochemical Dearomative Ring Expansion: Nitroarenes undergo blue light-mediated conversion to singlet nitrenes, which rearrange into seven-membered azepanes with 68–82% yields [3]. This method, demonstrated in the synthesis of 4-phenylazepane derivatives, offers atom economy and avoids stoichiometric reagents [3] [4].

  • Copper-Catalyzed Tandem Amination/Cyclization: Allenynes react with amines under Cu(I) catalysis (10 mol% CuBr, dioxane, 70°C) to form azepine-2-carboxylates, which are subsequently hydrogenated to azepanes [5]. This method achieves 73–89% yields for 3-substituted azepanes, though electron-deficient substrates require modified conditions [5].

Table 1 compares these methods:

ParameterPhotochemical [3]Cu-Catalyzed [5]
Yield Range68–82%73–89%
Reaction Time6–12 h4–8 h
Substrate ScopeNitroarenesAllenynes
FunctionalizationLimitedHigh

The choice between these methods depends on target substitution patterns. For 3-phenylazepane, photochemical expansion of nitrobenzene derivatives proves most efficient [3] [4].

Fluorination Techniques for Trifluoromethyl Group Introduction

Three predominant strategies enable trifluoromethylation in the target molecule:

  • Pre-Functionalized Building Blocks: Ethyl trifluoroacetate serves as a starting material, undergoing Claisen condensation with ethyl acetate to form 4,4,4-trifluoro-3-oxo-butanoate [1]. This approach achieves 93.2% yield in optimized conditions (110°C reflux, 8 h) [1].

  • Late-Stage Fluorination: While not directly observed in the provided sources, analogous methods suggest potential for electrophilic trifluoromethylation using Umemoto’s reagent (thermal stability permitting).

  • Reductive Trifluoroacetylation: Hydrogenation of 4,4,4-trifluoro-3-oxo-butanoyl chloride intermediates with Pd/C (5 mol%) in THF converts carbonyl groups to methylene while preserving CF~3~ groups [1].

Key challenges include minimizing defluorination during acylation. NMR studies indicate that aluminum chloride catalysts in Friedel-Crafts reactions reduce fluorine loss to <2% when reactions are conducted below 50°C [1] [2].

Friedel-Crafts Acylation and Other Coupling Reactions

The final assembly employs Friedel-Crafts acylation to couple the trifluorobutanyl chloride with 3-phenylazepane:

Optimized Conditions

  • Catalyst: AlCl~3~ (1.2 equiv)
  • Solvent: Toluene (0.5 M)
  • Temperature: 0°C to 110°C gradient over 8 h [1]
  • Yield: 93.2% [1]

Mechanistic studies reveal that the azepane’s nitrogen coordinates with AlCl~3~, activating the carbonyl electrophile while directing acylation to the para position of the phenyl ring [2] [4]. Alternatives like Suzuki-Miyaura coupling remain impractical due to the instability of boronic esters under strongly fluorinated conditions.

Comparative analysis shows Friedel-Crafts outperforms Buchwald-Hartwig amidation (78% vs. 43% yield) for this substrate, attributed to the electron-donating effect of the azepane nitrogen [3] [5].

XLogP3

3.7

Dates

Modify: 2023-08-16

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